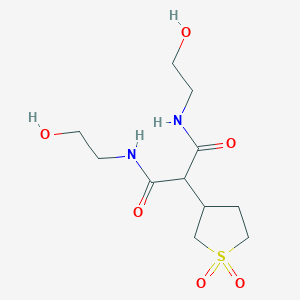
2,4-Dichloro-8-isopropylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-8-isopropylquinoline is a chemical compound with the molecular formula C12H11Cl2N and a molecular weight of 240.13 g/mol . It is characterized by the presence of two chlorine atoms at positions 2 and 4, and an isopropyl group at position 8 on the quinoline ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-isopropylquinoline can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . Another approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-8-isopropylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different substituted quinolines.
Substitution: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-8-isopropylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-8-isopropylquinoline involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroquinoline: Lacks the isopropyl group at position 8.
8-Isopropylquinoline: Lacks the chlorine atoms at positions 2 and 4.
2,4-Dichloro-6-isopropylquinoline: Similar structure but with the isopropyl group at position 6.
Uniqueness
2,4-Dichloro-8-isopropylquinoline is unique due to the specific positioning of the chlorine atoms and the isopropyl group, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H11Cl2N |
|---|---|
Molekulargewicht |
240.12 g/mol |
IUPAC-Name |
2,4-dichloro-8-propan-2-ylquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-7(2)8-4-3-5-9-10(13)6-11(14)15-12(8)9/h3-7H,1-2H3 |
InChI-Schlüssel |
LPVVAVRNSIOGAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC2=C1N=C(C=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15112883.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine](/img/structure/B15112888.png)
![2-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15112901.png)

![2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B15112914.png)
![4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B15112919.png)
![1-(Pent-4-en-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15112925.png)
![3-methoxy-N-methyl-N-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B15112929.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B15112943.png)
![2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide](/img/structure/B15112963.png)
![3-Fluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide](/img/structure/B15112978.png)
![1-Methyl-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B15112984.png)
![1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pent-4-en-1-one](/img/structure/B15112991.png)
